molecular formula C11H16O3 B13670197 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene

1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene

Cat. No.: B13670197
M. Wt: 196.24 g/mol
InChI Key: UORNZRRPBGXWJL-UHFFFAOYSA-N
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Description

1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, featuring methoxy and methoxymethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent etherification. One common method involves the reaction of 1-methoxy-2-hydroxybenzene with methoxymethyl chloride in the presence of a base such as sodium hydride to form the methoxymethoxy derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale etherification reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide to ensure proper mixing and reaction kinetics .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-methoxy-2-[2-(methoxymethoxy)ethyl]benzene

InChI

InChI=1S/C11H16O3/c1-12-9-14-8-7-10-5-3-4-6-11(10)13-2/h3-6H,7-9H2,1-2H3

InChI Key

UORNZRRPBGXWJL-UHFFFAOYSA-N

Canonical SMILES

COCOCCC1=CC=CC=C1OC

Origin of Product

United States

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